3'-Amino-2',3'-dideoyinosine

Description

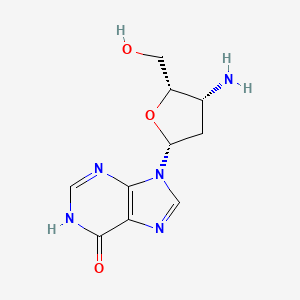

3'-Amino-2',3'-dideoyinosine (C₁₀H₁₃N₅O₃, MW 251.24 g/mol) is a modified nucleoside characterized by the absence of hydroxyl groups at the 2' and 3' positions of the ribose sugar, substituted with an amino group at the 3' position . It is a white-to-yellow powder with aqueous solubility (50 mg/mL), making it suitable for biochemical applications . This compound is part of a broader class of 3'-amino-2',3'-dideoxynucleosides, which are studied for their antiviral and antineoplastic properties due to their ability to inhibit DNA/RNA synthesis .

Properties

IUPAC Name |

9-[(2R,4R,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O3/c11-5-1-7(18-6(5)2-16)15-4-14-8-9(15)12-3-13-10(8)17/h3-7,16H,1-2,11H2,(H,12,13,17)/t5-,6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHWLAIBBKPETPZ-FSDSQADBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N=CNC3=O)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](O[C@H]1N2C=NC3=C2N=CNC3=O)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The preparation of 3’-Amino-2’,3’-dideoyinosine can be achieved through enzymatic methods. One notable method involves using nucleoside phosphorylases derived from Bacillus stearothermophilus . This method allows for efficient and economical mass production through high-rate enzymatic conversion and high-purity purification . Additionally, industrial production methods often involve cGMP synthesis workshops, ensuring high-quality and scalable production.

Chemical Reactions Analysis

3’-Amino-2’,3’-dideoyinosine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce different functional groups to the compound .

Scientific Research Applications

3’-Amino-2’,3’-dideoyinosine has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing other nucleoside analogs. In biology and medicine, it is employed in the study of antiviral properties, particularly in combating HIV and hepatitis B. The compound acts by impeding the reverse transcriptase enzyme, thereby obstructing viral replication and reducing viral load.

Mechanism of Action

The mechanism of action of 3’-Amino-2’,3’-dideoyinosine involves its incorporation into viral DNA by reverse transcriptase. This incorporation prevents the formation of phosphodiester linkages, which are necessary for the completion of nucleic acid chains . As a result, the compound acts as a chain terminator, effectively inhibiting viral replication . The molecular targets and pathways involved include the reverse transcriptase enzyme and the viral DNA synthesis pathway .

Comparison with Similar Compounds

3'-Amino-2',3'-dideoxy-5-fluorouridine

- Structure: Pyrimidine-based (5-fluorouracil) with 3'-amino and 2',3'-dideoxy modifications.

- Activity: Exhibits potent antiviral activity against adenovirus (ED₅₀ = 10 µM) without significant cytotoxicity in mammalian cells .

- Key Difference: Unlike 3'-Amino-2',3'-dideoyinosine (a purine derivative), this compound is pyrimidine-based, which may influence its incorporation into nucleic acids and target specificity .

3'-Amino-2',3'-dideoxycytidine

5'-Amino-2',4'-BNA (Bridged Nucleic Acid)

- Structure : Contains a phosphoramidate linkage (P3'→N5') and a bridged ribose (2',4'-BNA).

- Activity : Enhances duplex/triplex stability and nuclease resistance in oligonucleotides .

- Key Difference: The bridged structure and phosphoramidate linkage confer distinct conformational rigidity and binding affinity compared to the flexible 3'-amino-dideoxy modifications in this compound .

Enzyme Resistance

- 5'-Amino-2',4'-BNA: Demonstrates resistance to snake venom phosphodiesterase, attributed to its bridged structure .

- This compound: The dideoxy modification confers resistance to phosphorylases but lacks the enzyme-shielding effect of BNAs .

Data Tables

Table 2: Physicochemical Properties

| Compound | Solubility | Molecular Weight (g/mol) | Key Structural Feature |

|---|---|---|---|

| This compound | Water (50 mg/mL) | 251.24 | 3'-amino, 2',3'-dideoxy purine |

| 3'-Amino-2',3'-dideoxycytidine | Not reported | 241.22 | 3'-amino, 2',3'-dideoxy pyrimidine |

| 5'-Amino-2',4'-BNA | Organic solvents | ~350 (oligonucleotide) | Bridged ribose, phosphoramidate |

Biological Activity

3'-Amino-2',3'-dideoxyinosine (ddI), a synthetic nucleoside analog, has garnered attention for its antiviral properties, particularly against HIV and hepatitis B viruses. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H13N5O3

- Molecular Weight : 251.24 g/mol

- CAS Number : 1222689-74-8

The primary mechanism by which 3'-Amino-2',3'-dideoxyinosine exerts its antiviral effects is through the inhibition of the reverse transcriptase enzyme, essential for viral replication. By mimicking natural nucleosides, ddI gets incorporated into viral DNA during replication, leading to chain termination and preventing further viral propagation.

Antiviral Efficacy

Research indicates that ddI is particularly effective against:

- HIV : Studies have shown that ddI inhibits HIV replication in vitro with an effective dose (ED50) in the low micromolar range.

- Hepatitis B Virus (HBV) : Similar mechanisms apply, with ddI demonstrating significant antiviral activity against HBV as well.

Comparative Analysis with Other Nucleoside Analogues

| Compound Name | Mechanism of Action | ED50 (µM) | Viral Targets |

|---|---|---|---|

| 3'-Amino-2',3'-dideoxyinosine | Reverse transcriptase inhibitor | Low micromolar | HIV, HBV |

| Didanosine (ddI) | Reverse transcriptase inhibitor | ~10 µM | HIV |

| Zidovudine (AZT) | Reverse transcriptase inhibitor | ~0.5 µM | HIV |

| Lamivudine (3TC) | Reverse transcriptase inhibitor | ~1 µM | HIV, HBV |

Case Studies and Research Findings

- In Vitro Studies : A study evaluated the antiviral activity of various nucleoside analogs, including ddI. It reported significant inhibition of HIV replication with minimal cytotoxicity to host cells .

- Animal Models : In animal studies, ddI demonstrated a reduction in viral load in models infected with HIV, supporting its potential as a therapeutic agent in clinical settings.

- Combination Therapies : Research has explored the efficacy of combining ddI with other antiretroviral agents. Results indicate enhanced antiviral activity and reduced resistance development compared to monotherapies.

Safety and Toxicity Profile

While ddI is effective against certain viruses, it is essential to consider its safety profile. Clinical trials have noted side effects such as pancreatitis and peripheral neuropathy, which necessitate careful monitoring during treatment. The compound's cytotoxicity remains low compared to other nucleoside analogs, making it a viable option for patients intolerant to more toxic alternatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.